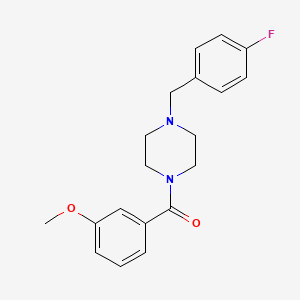

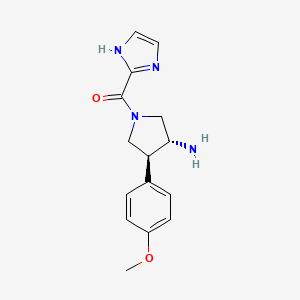

![molecular formula C22H25NO6 B5557374 1-[3-乙基-2,6-二羟基-5-(苯氧基乙酰)苄基]脯氨酸](/img/structure/B5557374.png)

1-[3-乙基-2,6-二羟基-5-(苯氧基乙酰)苄基]脯氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Proline is a versatile amino acid used as a catalyst in organic synthesis, facilitating various chemical reactions due to its unique structure. It is commonly employed in the synthesis of complex molecules, including pharmaceuticals and natural products.

Synthesis Analysis

L-proline-catalyzed reactions are pivotal for the synthesis of complex organic molecules. For example, L-proline catalyzes three-component domino [3+2+1] annulation, leading to the regio- and diastereoselective synthesis of highly substituted derivatives with multiple stereocenters (Indumathi & Perumal, 2010). Moreover, L-proline has been used for multi-component syntheses in water, demonstrating its role as an efficient and environmentally benign catalyst (Hormi Mecadon et al., 2011).

Molecular Structure Analysis

The molecular structure of proline derivatives can be complex, with the L-proline molecule facilitating the formation of intricate structures. For example, synthesis and crystal structure analysis of certain proline-derived compounds reveal the creation of novel structures with specific stereochemistry (Sambyal et al., 2011).

Chemical Reactions and Properties

Proline and its derivatives undergo various chemical reactions, including Knoevenagel condensation and domino cyclization, leading to the formation of heterocyclic compounds with potential biological activities. Such reactions underscore the chemical versatility of proline-based catalysts (Thorat et al., 2022).

Physical Properties Analysis

The physical properties of proline and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis. Research on N-acetyl-L-proline monohydrate, for example, has provided insights into the crystal packing interactions and the impact of modifications on the proline skeleton (Rajalakshmi et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of proline derivatives are influenced by their structure. Studies on L-proline-catalyzed reactions highlight the role of proline in promoting specific chemical transformations, leading to the efficient synthesis of complex molecules with desired functional groups (Rajesh et al., 2011).

科学研究应用

有机合成应用

脯氨酸及其衍生物(包括与“1-[3-乙基-2,6-二羟基-5-(苯氧基乙酰)苄基]脯氨酸”结构相似的化合物)的合成和催化应用在有机化学中发挥着重要作用。例如,L-脯氨酸催化三组分反应合成高度取代的噻吩并[3,2-c]噻吩衍生物,展示了其在促进复杂化学转化中的效用 (Indumathi & Perumal, 2010)。类似地,L-脯氨酸已被用作催化剂,用于构建稠密官能化的 4H-色烯和合成结构复杂的杂环邻醌,展示了其在促进环保和高效反应中的多功能性 (Li, Zhang, & Gu, 2012); (Rajesh, Bala, Perumal, & Menéndez, 2011)。

药用化学应用

在药用化学中,脯氨酸的类似物(包括与“1-[3-乙基-2,6-二羟基-5-(苯氧基乙酰)苄基]脯氨酸”类似的修饰物)已被合成并评估为血管紧张素转化酶 (ACE) 等生物靶标的抑制剂。这些研究有助于开发针对高血压等疾病的新型治疗剂。例如,对脯氨酸进行修饰以创建 4-取代类似物已被证明可提高体外效力,某些衍生物正在作为抗高血压剂进行临床评估 (Krapcho 等,1988)。

属性

IUPAC Name |

1-[[3-ethyl-2,6-dihydroxy-5-(2-phenoxyacetyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-2-14-11-16(19(24)13-29-15-7-4-3-5-8-15)21(26)17(20(14)25)12-23-10-6-9-18(23)22(27)28/h3-5,7-8,11,18,25-26H,2,6,9-10,12-13H2,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXYYCAWSWRSNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1O)CN2CCCC2C(=O)O)O)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5557300.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)

![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)

![2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5557332.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)

![4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5557358.png)

![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)

![methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5557387.png)

![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)